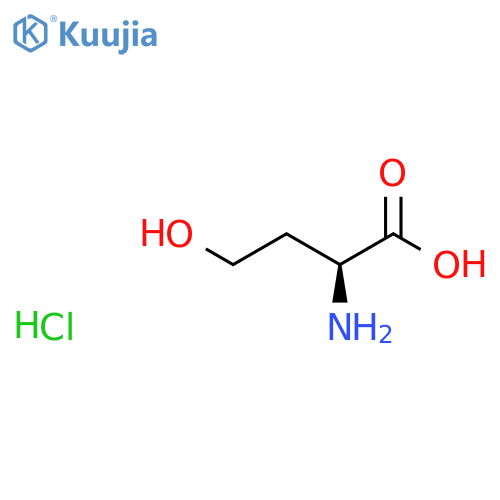

Cas no 123053-31-6 ((S)-2-Amino-4-hydroxybutanoic acid hydrochloride)

123053-31-6 structure

商品名:(S)-2-Amino-4-hydroxybutanoic acid hydrochloride

(S)-2-Amino-4-hydroxybutanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- L-HOMOSERINE HYDROCHLORIDE

- (S) HOMOSERINE

- (2S)-2-amino-4-hydroxybutanoic acid hydrochloride

- (S)-2-Amino-4-hydroxybutanoic acid, HCl

- L-3-Homoserine Hydrochloride

- 672-15-1 (non-salt)

- 123053-31-6

- DTXSID00659274

- L-Homoserine--hydrogen chloride (1/1)

- AKOS015892796

- (S)-2-Amino-4-hydroxybutanoic acid hydrochloride

-

- MDL: MFCD08457604

- インチ: InChI=1S/C4H9NO3.ClH/c5-3(1-2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1

- InChIKey: ANRLEQNQSYGXBB-DFWYDOINSA-N

- ほほえんだ: C(CO)[C@@H](C(=O)O)N.Cl

計算された属性

- せいみつぶんしりょう: 155.0349209g/mol

- どういたいしつりょう: 155.0349209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 83.4

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

(S)-2-Amino-4-hydroxybutanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM311128-25g |

(S)-2-Amino-4-hydroxybutanoic acid hydrochloride |

123053-31-6 | 95% | 25g |

$473 | 2021-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612457-10g |

(S)-2-Amino-4-hydroxybutanoic acid hydrochloride |

123053-31-6 | 98% | 10g |

¥2032.00 | 2024-08-09 | |

| Chemenu | CM311128-25g |

(S)-2-Amino-4-hydroxybutanoic acid hydrochloride |

123053-31-6 | 95% | 25g |

$473 | 2022-06-13 |

(S)-2-Amino-4-hydroxybutanoic acid hydrochloride 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

123053-31-6 ((S)-2-Amino-4-hydroxybutanoic acid hydrochloride) 関連製品

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬